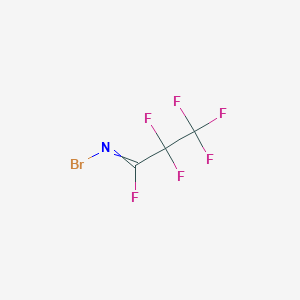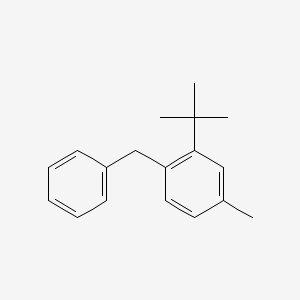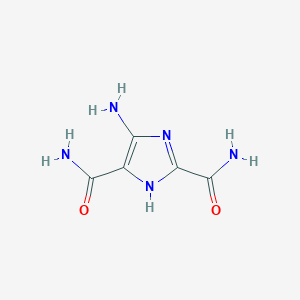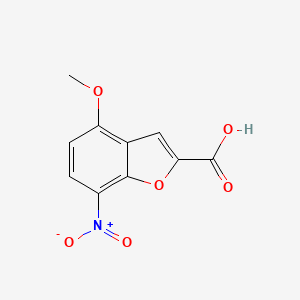![molecular formula C21H23N5O2S B14389975 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline CAS No. 87523-61-3](/img/structure/B14389975.png)
4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline is a complex organic compound featuring a thiazole ring, a diazenyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Diazotization: The thiazole derivative is then subjected to diazotization, where an amine group is converted into a diazonium salt using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with N-[(4-pentylphenyl)methyl]aniline to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Applications De Recherche Scientifique
4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline has several applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to the presence of the thiazole ring and nitro group.
Materials Science: Use in the development of dyes, pigments, and sensors due to its chromophoric properties.
Industrial Chemistry: Application in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]aniline
- 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-phenylaniline
Uniqueness
The presence of the pentylphenyl group in 4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline provides unique steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.
Propriétés
Numéro CAS |
87523-61-3 |
|---|---|
Formule moléculaire |
C21H23N5O2S |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline |
InChI |
InChI=1S/C21H23N5O2S/c1-2-3-4-5-16-6-8-17(9-7-16)14-22-18-10-12-19(13-11-18)24-25-21-23-15-20(29-21)26(27)28/h6-13,15,22H,2-5,14H2,1H3 |
Clé InChI |
ZSSOYCNQLAWYEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




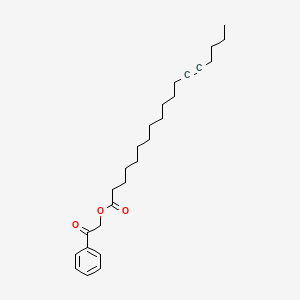
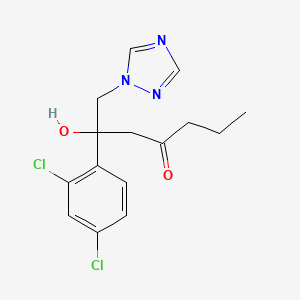
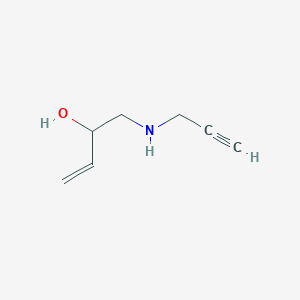
![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)

![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)
![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)
